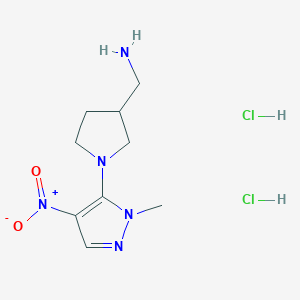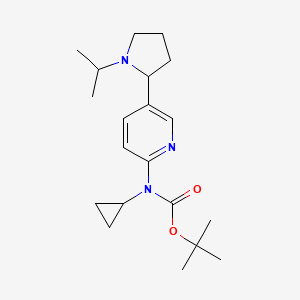![molecular formula C13H17N3O2S B11804661 1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexylsulfonyl group attached to the benzimidazole core, which may impart unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or its derivatives.
Final Coupling: The final step involves coupling the cyclohexylsulfonylated intermediate with the benzimidazole core under appropriate reaction conditions, such as the use of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the known biological activities of benzimidazole derivatives.
Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and other biological processes.
Industrial Applications: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfonyl group may enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:
1H-benzo[d]imidazol-2-amine: Lacks the cyclohexylsulfonyl group, which may result in different biological activities and chemical properties.
1-(Phenylsulfonyl)-1H-benzo[d]imidazol-2-amine: Contains a phenylsulfonyl group instead of a cyclohexylsulfonyl group, which may affect its solubility, stability, and biological activity.
1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-amine: Features a smaller methylsulfonyl group, which may influence its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in the presence of the cyclohexylsulfonyl group, which may impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H17N3O2S |
|---|---|
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
1-cyclohexylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C13H17N3O2S/c14-13-15-11-8-4-5-9-12(11)16(13)19(17,18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,14,15) |
Clé InChI |
ROXVQBJMTNQUOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)S(=O)(=O)N2C3=CC=CC=C3N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)

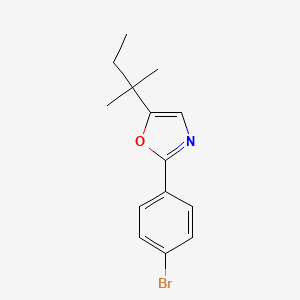
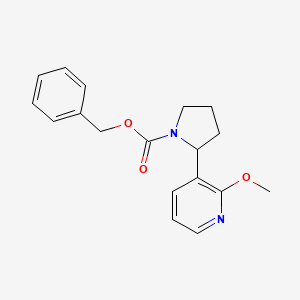
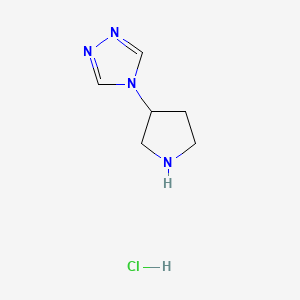
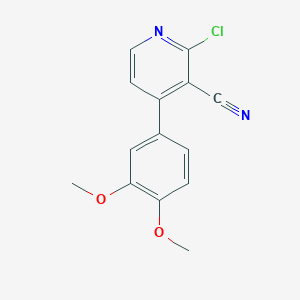

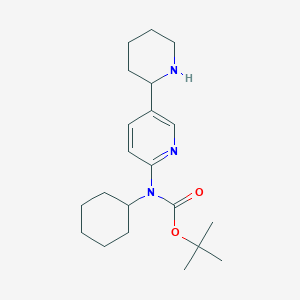
![4-(Difluoromethyl)-2-methylbenzo[d]thiazole](/img/structure/B11804632.png)


